N-(3-Methylbut-2-en-1-yl)cyclohexanamine
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Overview
Description
N-(3-Methylbut-2-en-1-yl)cyclohexanamine is an organic compound with the molecular formula C11H21N It is a derivative of cyclohexanamine, where the amine group is substituted with a 3-methylbut-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbut-2-en-1-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexanamine attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbut-2-en-1-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Methylbut-2-en-1-yl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methylbut-2-en-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-Methylbut-2-en-1-yl)cyclohexanamine can be compared with other similar compounds, such as:
Cyclohexanamine: The parent compound, which lacks the 3-methylbut-2-en-1-yl group.
N-(But-3-en-1-yl)cyclohexanamine: A similar compound with a different alkyl substituent.
N-(3-Methylbutyl)cyclohexanamine: Another derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61907-85-5 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-(3-methylbut-2-enyl)cyclohexanamine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h8,11-12H,3-7,9H2,1-2H3 |
InChI Key |
HEWOXKHLXORTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1CCCCC1)C |
Origin of Product |
United States |
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